![molecular formula C9H9IO2 B13549430 [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B13549430.png)
[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol is an organic compound characterized by the presence of an oxirane ring and an iodophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol typically involves the reaction of a suitable precursor with an iodine source under controlled conditions. One common method is the epoxidation of a 2-iodophenyl-substituted alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Diols or other oxygenated derivatives.
Reduction: Phenyl-substituted oxirane derivatives.
Substitution: Amino or thio-substituted oxirane derivatives.
Applications De Recherche Scientifique
[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol involves its reactive oxirane ring, which can undergo nucleophilic attack by various biological molecules. This reactivity allows it to form covalent bonds with proteins, nucleic acids, and other biomolecules, potentially altering their function. The iodophenyl group may also interact with specific molecular targets, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol can be compared with other similar compounds, such as:
[(2S,3S)-3-(Ethoxycarbonyl)oxiran-2-yl]methanol: Similar in structure but with an ethoxycarbonyl group instead of an iodophenyl group.
[(2S,3S)-3-(2-Bromophenyl)oxiran-2-yl]methanol: Contains a bromophenyl group instead of an iodophenyl group, leading to different reactivity and applications.
[(2S,3S)-3-(2-Chlorophenyl)oxiran-2-yl]methanol: Contains a chlorophenyl group, which may result in different chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9IO2 |
|---|---|
Poids moléculaire |
276.07 g/mol |
Nom IUPAC |
[(2S,3S)-3-(2-iodophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H9IO2/c10-7-4-2-1-3-6(7)9-8(5-11)12-9/h1-4,8-9,11H,5H2/t8-,9-/m0/s1 |
Clé InChI |
NACAIYWNYMDRQT-IUCAKERBSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[C@H]2[C@@H](O2)CO)I |
SMILES canonique |
C1=CC=C(C(=C1)C2C(O2)CO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)
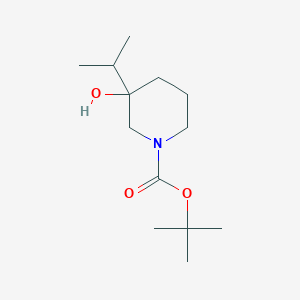
![tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B13549359.png)
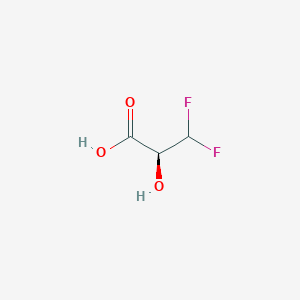
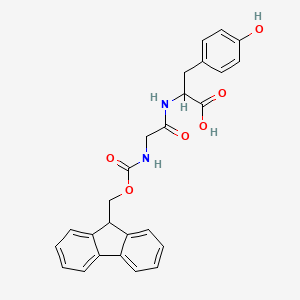
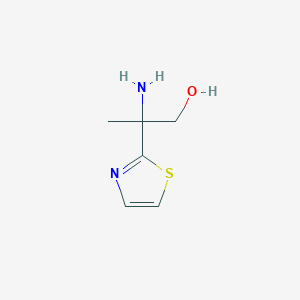



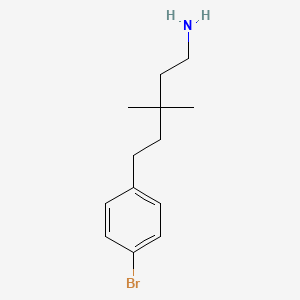

![[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B13549414.png)
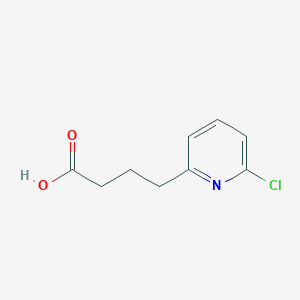
![3-{[4-(3-Pyrrolidinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B13549428.png)
